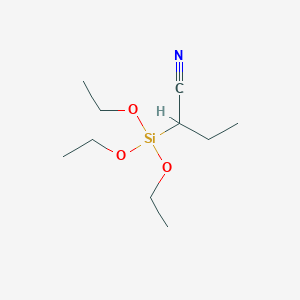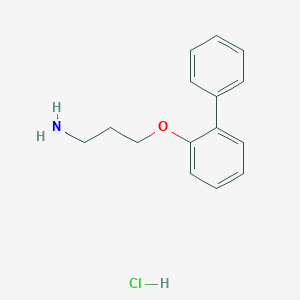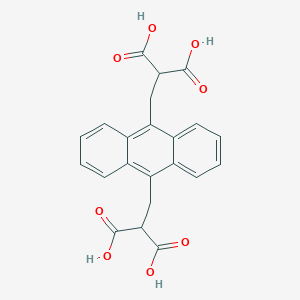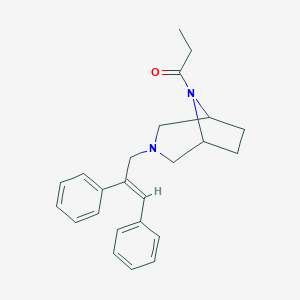
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane, also known as UMB 68, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It belongs to the class of bicyclic azabicyclo octanes and has a unique structure that makes it an interesting subject for study.
作用机制
The mechanism of action of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various processes in the brain, including learning and memory. By enhancing the activity of this receptor, 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 may improve cognitive function and memory.
Biochemical and Physiological Effects:
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 has been shown to have a range of biochemical and physiological effects. It has been found to enhance the release of acetylcholine in the brain, which is a neurotransmitter that is critical for cognitive function. 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 has also been found to increase the activity of the hippocampus, a region of the brain that is important for memory and learning.
实验室实验的优点和局限性
One of the advantages of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 is its specificity for the α7 nicotinic acetylcholine receptor. This makes it a useful tool for studying the role of this receptor in various processes in the brain. However, one of the limitations of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 is its relatively low potency, which can make it difficult to achieve a significant effect at lower concentrations.
未来方向
There are several future directions for research on 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68. One area of interest is the development of more potent analogs of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 that can be used at lower concentrations. Another area of interest is the investigation of the potential therapeutic applications of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 in the treatment of memory disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 and its effects on various processes in the brain.
合成方法
The synthesis of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 2,3-diphenylallyl chloride, which is then used to react with 8-aminomethyl-3,8-diazabicyclo[3.2.1]octane. The resulting product is then treated with propionic anhydride to obtain 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68. The synthesis of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 is a challenging process that requires careful optimization of reaction conditions to obtain a high yield and purity.
科学研究应用
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 has been studied extensively for its potential applications in various fields of research. One of its most promising applications is in the field of neuroscience, where it has been shown to have a positive effect on memory and learning. 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 has been found to enhance long-term potentiation, a process that is critical for the formation of new memories in the brain. This makes it a potential candidate for the treatment of memory disorders such as Alzheimer's disease.
属性
CAS 编号 |
1794-41-8 |
|---|---|
产品名称 |
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane |
分子式 |
C24H28N2O |
分子量 |
360.5 g/mol |
IUPAC 名称 |
1-[3-[(E)-2,3-diphenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C24H28N2O/c1-2-24(27)26-22-13-14-23(26)18-25(17-22)16-21(20-11-7-4-8-12-20)15-19-9-5-3-6-10-19/h3-12,15,22-23H,2,13-14,16-18H2,1H3/b21-15- |
InChI 键 |
REXWOFSLUVLBDP-QNGOZBTKSA-N |
手性 SMILES |
CCC(=O)N1C2CCC1CN(C2)C/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES |
CCC(=O)N1C2CCC1CN(C2)CC(=CC3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CCC(=O)N1C2CCC1CN(C2)CC(=CC3=CC=CC=C3)C4=CC=CC=C4 |
同义词 |
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



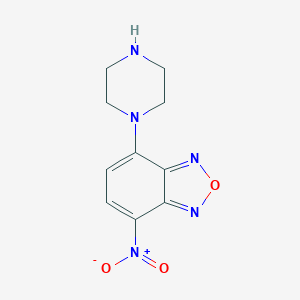
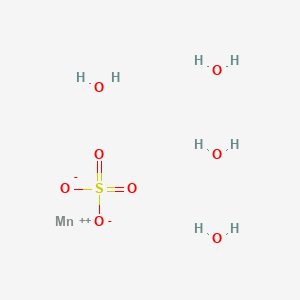
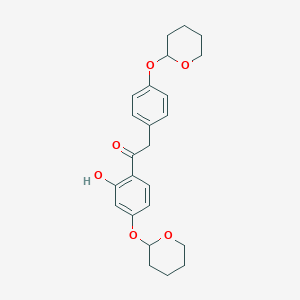
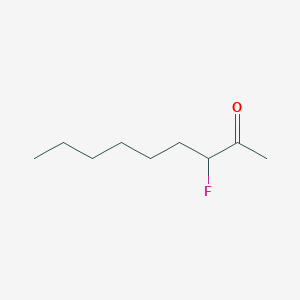
![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)
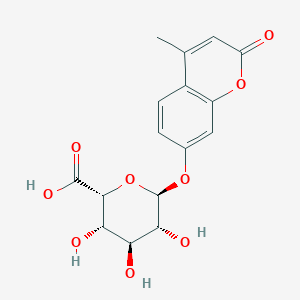

![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
